molecular formula C22H43N5O13.2H2O4S B1146067 Amikacin sulfate(5:9) CAS No. 149022-22-0

Amikacin sulfate(5:9)

Cat. No. B1146067
M. Wt: 781.759
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Amikacin sulfate is a semisynthetic aminoglycoside antibiotic derived from kanamycin, primarily used to treat severe bacterial infections caused by Gram-negative organisms resistant to other aminoglycosides. It is known for its resistance to bacterial enzymes that inactivate similar antibiotics such as kanamycin sulfate, gentamicin sulfate, and tobramycin sulfate, making it effective against many serious infections (Schiffman, 1977).

Synthesis Analysis

Amikacin is synthesized by acylating kanamycin A with the L(-)-gamma-amino-alpha-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety. This modification renders it resistant to inactivation by bacterial enzymes and increases its activity against resistant strains. The importance of the acylation site and the acid side chain configuration has been established through the study of various isomers, indicating that the alpha-hydroxyl group and the terminal basic function in the side chain are crucial for antimicrobial activity (Kawaguchi, 1976).

Molecular Structure Analysis

The molecular structure of amikacin has been crystallized and analyzed, revealing a long, extended conformation with all three six-membered rings in chair conformations connected by α-glycosidic linkages. Intramolecular hydrogen bonds involving the O5 hydroxyl group and the amide NH group maintain the orientation between the rings (Bau & Tsyba, 1999).

Chemical Reactions and Properties

Amikacin's activity is attributed to its ability to bind to the bacterial ribosomal A site, which is crucial for protein synthesis. The introduction of the L-haba group on ring II of aminoglycoside significantly increases its affinity to the bacterial A site, making it an effective mutation for higher activity against bacteria (Kondo et al., 2006).

Physical Properties Analysis

The physical properties of amikacin, such as solubility and stability, contribute to its pharmacological profile, including its ability to achieve high, predictable, and prolonged blood concentrations. These properties are essential for its effectiveness in treating serious gram-negative bacillary infections (Pien & Ho, 1981).

Scientific Research Applications

1. Application in Nanomedicine

  • Summary of Application: Amikacin sulfate-loaded dextran sulfate sodium nanoparticles were formulated and evaluated for their effectiveness against human pathogenic bacteria .
  • Methods of Application: The nanoparticles were formulated, lyophilized (LADNP), and then analyzed. The LADNP had a −20.9 ± 8.35 mV zeta potential, PDI of 0.256, and % PDI of 67.7. The zeta average nano size of LADNP was 317.9 z. d.nm, while the dimension of an individual particle was 259.3 ± 73.52 nm, and nanoparticle conductivity in colloidal solution was 2.36 mS/cm .
  • Results or Outcomes: The amikacin release kinetics from LADNP revealed zero order kinetics with a linear release showed zero order kinetics with 37% of drug release in 7 h and had an R 2 value of 0.99. The antibacterial effect of LADNP showed broad-spectrum activity against tested human pathogenic bacteria .

2. Application in Ocular Drug Delivery

  • Summary of Application: Positively charged amikacin-loaded polymeric nanoparticles were formulated to provide a controlled release attribute for ocular drug delivery .
  • Methods of Application: Amikacin sulfate-loaded nanoparticles were prepared by w/o/w emulsification solvent evaporation approach succeeded by high-pressure homogenization .
  • Results or Outcomes: No rupture consequence but a lengthened drug release was contemplated from all formulations. Amikacin sulfate release from the polymeric nanoparticles reflected a better fit with Korsmeyer–Peppas model .

3. Treatment of Bacterial Infections

  • Summary of Application: Amikacin is an aminoglycoside antibiotic used to treat infections caused by more resistant strains of Gram-negative bacteria and some Gram-positive bacteria . It exerts activity against more resistant gram-negative bacilli such as Acinetobacter baumanii and Pseudomonas aeruginosa .
  • Methods of Application: Several forms of amikacin are used currently, including an intravenous (IV) or intramuscular (IM) injection .
  • Results or Outcomes: Amikacin has shown effectiveness in treating serious bacterial infections due to susceptible strains of gram-negative bacteria, including Pseudomonas species, Escherichia coli, species of indole-positive and indole-negative Proteus, Providencia species, Klebsiella-Enterobacter-Serratia species, as well as Acinetobacter (Mima-Herellea) species .

4. Treatment of Lung Disease

  • Summary of Application: A liposomal inhalation suspension of amikacin was approved by the FDA for the treatment of lung disease caused by Mycobacterium avium complex (MAC) bacteria in a small population of patients with the disease who do not respond to traditional treatment .
  • Methods of Application: The drug is administered through inhalation .
  • Results or Outcomes: The treatment has been effective in patients who do not respond to traditional treatment .

5. Treatment of Neonatal Sepsis

  • Summary of Application: Amikacin sulfate injection is indicated in the short-term treatment of serious bacterial infections, including neonatal sepsis .
  • Methods of Application: The drug is administered through intravenous (IV) or intramuscular (IM) injection .
  • Results or Outcomes: Clinical studies have shown amikacin sulfate injection to be effective in treating bacterial septicemia, including neonatal sepsis .

6. Treatment of Central Nervous System Infections

  • Summary of Application: Amikacin sulfate injection is used in the treatment of serious infections of the central nervous system, including meningitis .
  • Methods of Application: The drug is administered through intravenous (IV) or intramuscular (IM) injection .
  • Results or Outcomes: Clinical studies have shown amikacin sulfate injection to be effective in treating serious infections of the central nervous system, including meningitis .

Safety And Hazards

Amikacin can harm your kidneys, and may also cause nerve damage or hearing loss, especially if you have kidney disease or use certain other medicines . It is also known to cause serious eye irritation and is suspected of damaging fertility or the unborn child .

Future Directions

Amikacin’s niche is because it also has activity against more resistant gram-negative bacilli such as Acinetobacter baumanii and Pseudomonas aeruginosa . A new semisynthetic aminoglycoside, plazomicin, is in an advanced stage of development and will contribute to renewed interest in this kind of antibiotics .

properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O13.H2O4S/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21;1-5(2,3)4/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36);(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBICIOPDUTNRR-XTHCGPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N5O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amikacin sulfate(5:9)

CAS RN

39831-55-5
Record name Amikacin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39831-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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